3-Methacryloxypropylmethoxysilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like triethylamine .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate is scaled up using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: It can participate in free radical polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polymers with methacrylate backbones.
Scientific Research Applications
3-(Methoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability
Mechanism of Action
The mechanism of action of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate involves its ability to form covalent bonds with both organic and inorganic substrates. The methacrylate group allows for polymerization, while the methoxysilyl group can hydrolyze and condense to form strong siloxane bonds. This dual functionality enables the compound to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane
- Methacrylic acid, 3-(trimethoxysilyl)propyl ester
Uniqueness
3-(Methoxysilyl)propyl 2-methylprop-2-enoate stands out due to its unique combination of methacrylate and methoxysilyl groups. This combination allows it to participate in both polymerization and siloxane bond formation, making it highly versatile for various applications .
Properties
Molecular Formula |
C8H14O3Si |
---|---|
Molecular Weight |
186.28 g/mol |
InChI |
InChI=1S/C8H14O3Si/c1-7(2)8(9)11-5-4-6-12-10-3/h1,4-6H2,2-3H3 |
InChI Key |
FZWORCNJMBFZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si]OC |
Origin of Product |
United States |
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